Cas no 1171775-66-8 (4-(2,4-Difluorophenoxy)piperidine hydrochloride)
4-(2,4-Difluorophenoxy)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,4-Difluorophenoxy)piperidine hydrochloride
- 4-(2,4-difluorophenoxy)-3-nitrobenzenecarbaldehyde
- AC1LRYFO
- CTK7H9156
- difluorophenoxynitrobenzenecarbaldehyde
- Oprea1_076113
- 4-(2,4-Difluorophenoxy)piperidine HCl
- SCHEMBL2778482
- OCJMIBZWCNGEAG-UHFFFAOYSA-N
- AKOS015849501
- SB43552
- CS-0160181
- 4-(2,4-difluorophenoxy)piperidine;hydrochloride
- MFCD09997065
- Z444311562
- 4-(2,4-difluorophenoxy)piperidinehydrochloride
- F2167-1711
- EN300-43305
- 1171775-66-8
- 4-(2,4-difluorophenoxyl)piperidine hydrochloride
-
- MDL: MFCD09997065
- Inchi: 1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
- InChI Key: OCJMIBZWCNGEAG-UHFFFAOYSA-N
- SMILES: Cl.FC1C=C(C=CC=1OC1CCNCC1)F
Computed Properties
- Exact Mass: 249.0731981g/mol
- Monoisotopic Mass: 249.0731981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
4-(2,4-Difluorophenoxy)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336862-25g |
4-(2,4-difluorophenoxy)piperidine;hydrochloride |
1171775-66-8 | 95%+ | 25g |
$5833 | 2021-06-16 | |
| TRC | D448993-10mg |
4-(2,4-Difluorophenoxy)piperidine Hydrochloride |
1171775-66-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448993-50mg |
4-(2,4-Difluorophenoxy)piperidine Hydrochloride |
1171775-66-8 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D448993-100mg |
4-(2,4-Difluorophenoxy)piperidine Hydrochloride |
1171775-66-8 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM336862-25g |
4-(2,4-difluorophenoxy)piperidine;hydrochloride |
1171775-66-8 | 95%+ | 25g |
$5833 | 2022-09-04 | |
| Enamine | EN300-43305-0.05g |
4-(2,4-difluorophenoxy)piperidine hydrochloride |
1171775-66-8 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-43305-0.1g |
4-(2,4-difluorophenoxy)piperidine hydrochloride |
1171775-66-8 | 95.0% | 0.1g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-43305-0.25g |
4-(2,4-difluorophenoxy)piperidine hydrochloride |
1171775-66-8 | 95.0% | 0.25g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-43305-0.5g |
4-(2,4-difluorophenoxy)piperidine hydrochloride |
1171775-66-8 | 95.0% | 0.5g |
$21.0 | 2025-03-15 | |
| Enamine | EN300-43305-1.0g |
4-(2,4-difluorophenoxy)piperidine hydrochloride |
1171775-66-8 | 95.0% | 1.0g |
$26.0 | 2025-03-15 |
4-(2,4-Difluorophenoxy)piperidine hydrochloride Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-(2,4-Difluorophenoxy)piperidine hydrochloride
4-(2,4-Difluorophenoxy)piperidine hydrochloride: A Comprehensive Overview
The compound 4-(2,4-difluorophenoxy)piperidine hydrochloride, identified by the CAS number 1171775-66-8, is a notable chemical entity with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in drug development, material science, and agricultural chemistry. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in modern chemical research.
Structurally, 4-(2,4-difluorophenoxy)piperidine hydrochloride consists of a piperidine ring substituted with a 2,4-difluorophenoxy group. The piperidine moiety is a six-membered saturated ring containing one nitrogen atom, which contributes to its amine-like properties. The presence of fluorine atoms at the 2 and 4 positions of the phenoxy group introduces electronic effects that can influence the compound's reactivity and pharmacokinetic profile. This combination makes it a versatile building block for synthesizing more complex molecules with tailored functionalities.
Recent studies have explored the synthesis of 4-(2,4-difluorophenoxy)piperidine hydrochloride through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale production. The hydrochloride salt form is particularly advantageous due to its stability and solubility properties, which are critical for pharmaceutical applications.
In terms of applications, 4-(2,4-difluorophenoxy)piperidine hydrochloride has shown promise in drug discovery programs targeting central nervous system disorders. Its ability to modulate specific receptor systems makes it a valuable lead compound for developing new therapeutic agents. Additionally, its use as an intermediate in the synthesis of bioactive molecules has been documented in several recent patents and research articles.
The environmental impact of CAS No. 1171775-66-8 has also been a topic of interest. Studies have evaluated its biodegradation potential and toxicity profiles under various conditions. These assessments are crucial for ensuring sustainable practices in chemical manufacturing and minimizing ecological risks associated with its production and use.
From an analytical perspective, advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound accurately. These methods provide detailed insights into its molecular structure and purity, which are essential for quality control in industrial settings.
In conclusion, 4-(2,4-difluorophenoxy)piperidine hydrochloride stands out as a significant chemical entity with diverse applications across multiple disciplines. Its structural versatility, coupled with recent advancements in synthesis and application studies, positions it as a key player in contemporary chemical research. As ongoing investigations continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow further.
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